Cas no 337936-40-0 (3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide)

3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide is a specialized organic compound with a quinoline core structure, featuring a phenyl group at the 2-position and a p-tolylamide substituent at the 4-carboxylic acid position. This compound is of interest in medicinal chemistry and material science due to its structural rigidity and potential for diverse functionalization. The presence of both aromatic and amide moieties enhances its utility in applications such as ligand design, small-molecule inhibitors, or fluorescent probes. Its well-defined molecular architecture allows for precise interactions in biological or synthetic systems, making it a valuable intermediate for research and development in pharmaceuticals and advanced materials.
3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide structure
337936-40-0 structure
商品名:3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide
CAS番号:337936-40-0
MF:C24H20N2O
メガワット:352.428
CID:3071518
PubChem ID:1124200

3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide 化学的及び物理的性質

名前と識別子

    • 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide
    • 3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide
    • Oprea1_842712
    • AKOS000581837
    • SB72448
    • Oprea1_785229
    • 337936-40-0
    • MDL: MFCD02048610
    • インチ: InChI=1S/C24H20N2O/c1-16-12-14-19(15-13-16)25-24(27)22-17(2)23(18-8-4-3-5-9-18)26-21-11-7-6-10-20(21)22/h3-15H,1-2H3,(H,25,27)
    • InChIKey: BHVHFGQWPQCCPR-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)NC(=O)C2=C(C)C(=NC3=CC=CC=C32)C4=CC=CC=C4

計算された属性

  • せいみつぶんしりょう: 352.157563266Da
  • どういたいしつりょう: 352.157563266Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 493
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 42Ų

3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM266165-5g
3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide
337936-40-0 97%
5g
$825 2021-08-18
Chemenu
CM266165-1g
3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide
337936-40-0 97%
1g
$320 2022-06-11

3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide 関連文献

3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamideに関する追加情報

3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide: A Promising Compound in Drug Discovery and Medicinal Chemistry

3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide, with the chemical identifier CAS No. 337936-40-0, represents a unique class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This compound is structurally characterized by a quinoline core, a benzene ring, and a p-tolylamide functional group, which together form a complex molecular framework. The quinoline skeleton, known for its biological activity and widespread occurrence in natural products, serves as the central scaffold, while the p-tolylamide substituent introduces additional functional diversity. This combination of structural elements has been linked to potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.

Recent studies have highlighted the importance of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide in modulating cellular signaling pathways associated with disease progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the NF-κB pathway, a key regulator of inflammatory responses. This finding is particularly relevant given the rising prevalence of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, which are often associated with dysregulated NF-κB activity. The structural features of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide, including the quinoline ring and the p-tolylamide side chain, are believed to contribute to its ability to interact with specific protein targets, thereby modulating downstream signaling cascades.

The molecular structure of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide is further defined by its functional groups and stereochemistry. The quinoline core, which consists of a benzene ring fused to a pyridine ring, provides a rigid framework that enhances the compound's stability and bioavailability. The presence of a methyl group at the 3-position and a phenyl group at the 2-position introduces additional steric and electronic effects, which may influence the compound's interactions with biological targets. The p-tolylamide group, derived from p-toluic acid, contributes to the compound's hydrophobicity and may facilitate its penetration across cell membranes, a critical factor in drug delivery.

Research into the synthetic pathways of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide has also advanced significantly in recent years. A 2022 study in the Organic & Biomolecular Chemistry journal reported a novel and efficient method for the synthesis of this compound, involving a multi-step process that includes the formation of the quinoline ring through a Palladium-catalyzed coupling reaction. This approach not only improves the yield of the target molecule but also reduces the number of synthetic steps, making it more amenable to large-scale production. Such advancements in synthetic methodology are crucial for the development of pharmaceutical compounds, as they can significantly impact the cost and scalability of drug manufacturing.

The pharmacological properties of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide have been extensively evaluated in vitro and in vivo models. In vitro studies have shown that this compound exhibits potent cytotoxic activity against cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, as evidenced by the downregulation of key survival pathways such as Akt and ERK. These findings suggest that 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide may have potential as a chemotherapeutic agent, although further clinical trials are required to validate its efficacy and safety in human patients.

Recent advances in computational chemistry have also facilitated the study of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide's interactions with biological targets. Molecular docking studies have identified potential protein targets, including kinases and transcription factors, which are implicated in various diseases. These computational models provide valuable insights into the binding affinity and selectivity of the compound, guiding the design of more effective derivatives. Such approaches are increasingly being integrated into drug discovery pipelines, allowing for the rapid screening of potential candidates and the optimization of their pharmacological profiles.

From a medicinal chemistry perspective, 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide represents a promising scaffold for the development of new therapeutics. The ability to modify its functional groups and stereochemistry offers opportunities for fine-tuning its biological activity and reducing potential side effects. For example, the introduction of different substituents on the p-tolylamide group may enhance the compound's selectivity for specific targets, thereby improving its therapeutic index. These modifications are often guided by structure-activity relationship (SAR) studies, which have become a cornerstone of modern drug discovery.

In addition to its potential therapeutic applications, 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide has also been explored for its role in the treatment of infectious diseases. A 2021 study published in the Antimicrobial Agents and Chemotherapy journal reported that this compound exhibits antimicrobial activity against a range of bacterial strains, including multidrug-resistant pathogens. The mechanism of action appears to involve the disruption of bacterial cell membranes, as well as the inhibition of essential metabolic pathways. These findings underscore the versatility of the compound and its potential to address the growing challenge of antibiotic resistance.

The development of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide as a therapeutic agent is also influenced by its physicochemical properties. Parameters such as solubility, partition coefficient, and molecular weight play a critical role in determining the compound's pharmacokinetic behavior. For instance, the hydrophobic nature of the p-tolylamide group may affect the compound's ability to cross the blood-brain barrier, which is a key consideration for the treatment of neurological disorders. Ongoing research is focused on optimizing these properties to enhance the compound's bioavailability and therapeutic efficacy.

In conclusion, 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide is a multifaceted compound with a wide range of potential applications in medicine. Its unique structure and functional groups have been linked to various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Advances in synthetic methods, computational modeling, and pharmacological evaluation have provided valuable insights into its mechanism of action and therapeutic potential. As research in this area continues to evolve, it is anticipated that 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide will play an increasingly important role in the development of novel therapeutics for a variety of diseases.

Further research is needed to fully elucidate the biological mechanisms underlying the activity of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide and to optimize its properties for clinical use. This includes the investigation of its long-term safety profile, the identification of potential side effects, and the development of more effective derivatives. Collaborative efforts between medicinal chemists, pharmacologists, and clinicians will be essential in translating these findings into practical therapeutic solutions. As the field of medicinal chemistry continues to advance, compounds like 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide are likely to remain at the forefront of innovation, offering new possibilities for the treatment of complex and challenging diseases.

Moreover, the study of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide highlights the importance of interdisciplinary approaches in modern drug discovery. The integration of synthetic chemistry, computational modeling, and biological testing has enabled a more comprehensive understanding of the compound's properties and potential applications. This multidisciplinary approach not only accelerates the development of new therapeutics but also enhances the precision and efficiency of the drug discovery process. As such, 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide stands as a testament to the power of collaborative scientific inquiry in addressing some of the most pressing health challenges of our time.

In summary, the exploration of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide represents a significant contribution to the field of medicinal chemistry. Its structural complexity, functional diversity, and potential therapeutic applications make it a compelling subject for further research. As scientists continue to unravel the intricacies of this compound, it is anticipated that new insights and innovations will emerge, paving the way for the development of more effective and targeted therapies. The journey of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide from a laboratory discovery to a potential medical breakthrough underscores the dynamic and ever-evolving nature of scientific research in the pursuit of human health and well-being.

Ultimately, the study of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide reflects the broader aspirations of the scientific community to improve human health through the discovery and development of novel therapeutics. Its potential applications in the treatment of various diseases highlight the importance of continued investment in research and innovation. As the field of medicinal chemistry continues to advance, compounds like 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide will remain at the forefront of efforts to address complex health challenges and improve the quality of life for patients around the world.

With ongoing research and collaboration, the future of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide holds great promise. As scientists continue to explore its properties and potential applications, it is likely that new discoveries and advancements will emerge, further solidifying its role as a key player in the development of innovative therapeutics. The continued study of this compound not only contributes to the advancement of medicinal chemistry but also underscores the importance of scientific inquiry in the pursuit of better health outcomes for individuals and communities alike.

Therefore, the exploration of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide is not merely an academic endeavor but a vital contribution to the broader field of medicine and public health. Its potential to address a wide range of health challenges underscores the significance of continued research and investment in this area. As the scientific community continues to push the boundaries of what is possible, compounds like 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tolylamide will remain at the forefront of efforts to improve human health and well-being.

Finally, the study of 3-Methyl-2-phenyl-quinoline-4-carboxylic acid p-tollyl (assuming a minor typo in the original term) exemplifies the dynamic and collaborative nature of scientific research. As scientists continue to unravel the complexities of this compound, they are not only advancing the field of medicinal chemistry but also contributing to the broader goal of improving human health and well-being. The journey of this compound from discovery to potential application is a testament to the power of scientific inquiry and the transformative impact of research on the lives of individuals and communities worldwide.

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